molecular formula C18H15N3OS2 B11093134 5-(4-methylphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

5-(4-methylphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11093134
M. Wt: 353.5 g/mol
InChI Key: ZDLYCTHVBVAONV-UHFFFAOYSA-N
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Preparation Methods

  • Synthetic routes for this compound involve the construction of the thiazolopyrimidine ring system.
  • One common method is the condensation reaction between an appropriate aldehyde or ketone and a thioamide, followed by cyclization.
  • Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various chemical reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

  • Mechanism of Action

    • As a CDK2 inhibitor, it interferes with cell cycle regulation by binding to cyclin-dependent kinase 2 (CDK2).
    • It disrupts cell division and proliferation pathways, leading to selective inhibition of tumor cells.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazolopyrimidines, such as related derivatives with different substituents.

      Uniqueness: Highlight its specific structural features and potential advantages over similar compounds.

    Properties

    Molecular Formula

    C18H15N3OS2

    Molecular Weight

    353.5 g/mol

    IUPAC Name

    5-(4-methylphenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

    InChI

    InChI=1S/C18H15N3OS2/c1-11-7-9-12(10-8-11)15-19-16-14(17(22)20-15)24-18(23)21(16)13-5-3-2-4-6-13/h2-10,15,19H,1H3,(H,20,22)

    InChI Key

    ZDLYCTHVBVAONV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

    Origin of Product

    United States

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